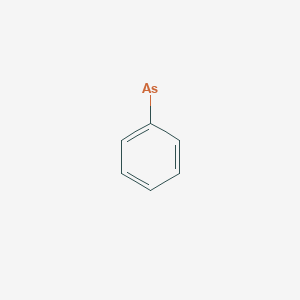
1,3-Dibromo-5-(4-methylbenzyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-(4-methylbenzyl)benzene is an organic compound with the molecular formula C14H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 4-methylbenzyl group is attached at the 5 position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(4-methylbenzyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methylbenzylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-(4-methylbenzyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis to construct complex molecular structures.
Biology: In the study of biochemical pathways and interactions involving brominated aromatic compounds.
Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-(4-methylbenzyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the methylbenzyl group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the benzyl group.
1,3-Dibromo-4-methylbenzene: Similar structure with a different position of the methyl group.
1,3-Dibromo-5-(4-chlorobenzyl)benzene: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
1,3-Dibromo-5-(4-methylbenzyl)benzene is unique due to the presence of both bromine atoms and the 4-methylbenzyl group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .
Eigenschaften
Molekularformel |
C14H12Br2 |
|---|---|
Molekulargewicht |
340.05 g/mol |
IUPAC-Name |
1,3-dibromo-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Br2/c1-10-2-4-11(5-3-10)6-12-7-13(15)9-14(16)8-12/h2-5,7-9H,6H2,1H3 |
InChI-Schlüssel |
CTUXOWQLPPTOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate](/img/structure/B13887679.png)



![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)

![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)

![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)


